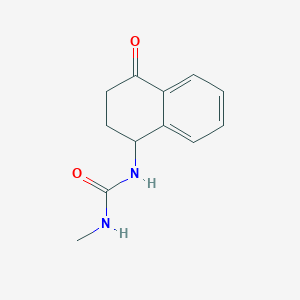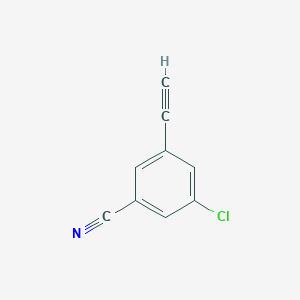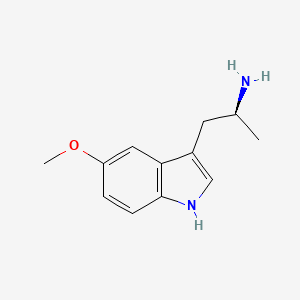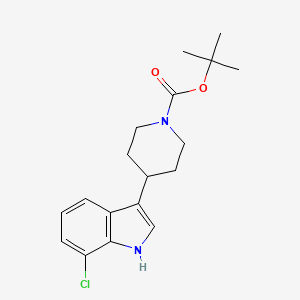
2-(2,2-diphenylethyl)oxirane
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylethyl)oxirane typically involves the reaction of 2,2-diphenylethanol with an oxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient oxidizing agents to increase the throughput and reduce costs. The reaction conditions are carefully controlled to maintain the quality and purity of the product.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the ring-opening oxidation of the oxirane.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,2-Diphenylethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
作用机制
The mechanism of action of 2-(2,2-diphenylethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-oxygen bonds and introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
2-(2,2-Diphenylethyl)oxirane can be compared with other oxiranes and epoxides:
Ethylene Oxide: A simpler oxirane with significant industrial applications, particularly in the production of ethylene glycol.
Propylene Oxide: Another industrially important oxirane used in the production of polyurethanes.
Styrene Oxide: Similar in structure but with a phenyl group attached to the oxirane ring, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes.
属性
CAS 编号 |
54766-52-8 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethyl)oxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI 键 |
RJFZHRLJWYCZDB-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8563017.png)









![N-[6-Chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1,1-dimethylethyl)benzenesulfonamide potassium salt](/img/structure/B8563094.png)
